4-Methoxy-6-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
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Overview
Description
4-Methoxy-6-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with methoxy, methyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of Substituents: The methoxy and methyl groups are introduced through electrophilic substitution reactions using appropriate reagents such as methyl iodide and methanol.
Piperidinyl Substitution: The piperidinyl group is introduced via nucleophilic substitution using piperidine and a suitable leaving group such as a halide.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amines and other reduced derivatives.
Substitution: Alkylated or acylated derivatives depending on the substituent introduced.
Scientific Research Applications
4-Methoxy-6-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects.
Comparison with Similar Compounds
4-Methoxy-6-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride can be compared with other pyrimidine derivatives such as:
4-Methoxy-6-methyl-N-(pyridin-4-yl)pyrimidin-2-amine: Similar structure but with a pyridine ring instead of a piperidine ring.
4-Methoxy-6-methyl-N-(morpholin-4-yl)pyrimidin-2-amine: Similar structure but with a morpholine ring instead of a piperidine ring.
4-Methoxy-6-methyl-N-(piperazin-4-yl)pyrimidin-2-amine: Similar structure but with a piperazine ring instead of a piperidine ring.
Properties
IUPAC Name |
4-methoxy-6-methyl-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c1-8-7-10(16-2)15-11(13-8)14-9-3-5-12-6-4-9;;/h7,9,12H,3-6H2,1-2H3,(H,13,14,15);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQLJLOXHNPZJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCNCC2)OC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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